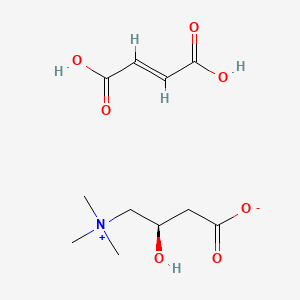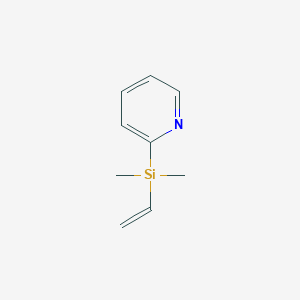
2-(Dimethylvinylsilyl)pyridine
説明
2-(Dimethylvinylsilyl)pyridine is a chemical compound with the molecular formula C9H13NSi . It is a clear liquid with a molecular weight of 163.30 . It is used in a variety of C-C and C-X bond-forming processes including carbomagnesiation and borylation .
Molecular Structure Analysis
The molecular structure of 2-(Dimethylvinylsilyl)pyridine is represented by the formula C9H13NSi . The compound has a molecular weight of 163.29 .
Chemical Reactions Analysis
2-(Dimethylvinylsilyl)pyridine is known to participate in a variety of C-C and C-X bond-forming processes, including carbomagnesiation and borylation .
Physical And Chemical Properties Analysis
2-(Dimethylvinylsilyl)pyridine is a clear liquid with a molecular weight of 163.30 . It has a refractive index of n20/D 1.504 and a density of 0.916 g/mL at 25 °C . It is recommended to be stored at a temperature between 2-8°C .
科学的研究の応用
Removable Directing Group in Chemical Reactions
2-(Dimethylvinylsilyl)pyridine is utilized as a removable directing group in various chemical reactions. This includes its application in nucleophilic reactions, Heck coupling reactions, and other similar reactions. It is also employed as a nongaseous ethylene equivalent in the Pauson–Khand reaction. The substance is commercially available and is handled under specific storage conditions (Sikervar, 2014).
Synthesis of Pt-NHC Hydrosilylation Catalysts
Research has been conducted on the synthesis of Pt-NHC (N-heterocyclic carbene) hydrosilylation catalysts using 2-(Dimethylvinylsilyl)pyridine. The study developed a general and user-friendly synthetic route to these complexes, which are significant in hydrosilylation catalysis (Maliszewski et al., 2020).
Formation of Cyclopalladated Complexes
The compound plays a role in the synthesis and characterization of cyclopalladated complexes of 2-(trimethylsilyl)pyridine. These complexes exhibit dynamic behavior in proton nuclear magnetic resonance spectroscopy and are significant in studying the properties and applications of palladium complexes (Fuchita et al., 1988).
As Indicator in Analytical Chemistry
In analytical chemistry, 2-(Dimethylvinylsilyl)pyridine-based compounds, such as pyridine-2-azo-p-dimethylaniline, have been used as indicators in titrations involving glacial acetic acid. This application demonstrates its importance in precise quantitative chemical analysis (Caso & Cefola, 1963).
Coordination and Activation of Small Molecules
The compound is involved in the synthesis of various palladium complexes, which have been used to activate small molecules. These palladium complexes have applications in catalysis and the study of molecular structures (Ojwach et al., 2009).
Safety and Hazards
2-(Dimethylvinylsilyl)pyridine is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing the mist or vapors, wearing protective gloves, eye protection, and face protection, and keeping away from heat, sparks, open flames, and hot surfaces .
作用機序
Target of Action
2-(Dimethylvinylsilyl)pyridine is a versatile reagent used in organic synthesis Its primary role is to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .
Mode of Action
The mode of action of 2-(Dimethylvinylsilyl)pyridine involves its participation in various bond-forming processes. It is particularly involved in carbomagnesiation and borylation reactions . In these reactions, the vinylsilyl group of the compound interacts with other reactants to form new bonds, leading to the synthesis of complex organic molecules.
Result of Action
The primary result of the action of 2-(Dimethylvinylsilyl)pyridine is the formation of new organic compounds through C-C and C-X bond-forming processes . The specific results depend on the reactants and conditions of the chemical reaction in which it is used.
特性
IUPAC Name |
ethenyl-dimethyl-pyridin-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVROIJEVLNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylvinylsilyl)pyridine | |
CAS RN |
321155-39-9 | |
| Record name | 2-(Dimethylvinylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




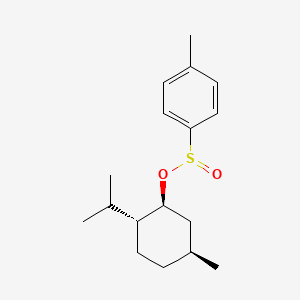



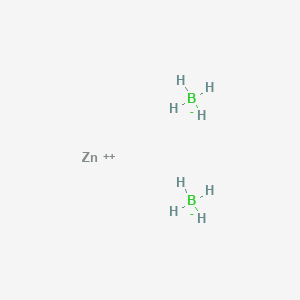

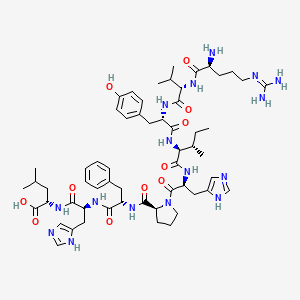
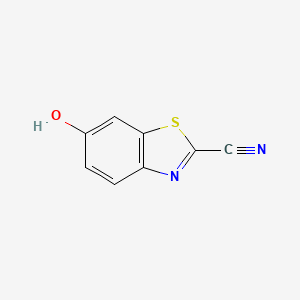

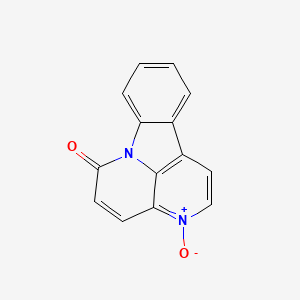

![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)
